

Chemical structure and properties of Cephalexin hydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cephalexin hydrate

Cat. No.: B1423686

[Get Quote](#)

An In-depth Technical Guide to Cephalexin Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalexin is a first-generation, semi-synthetic cephalosporin antibiotic derived from Cephalosporin C. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, antibacterial spectrum, and pharmacokinetic profile of **Cephalexin hydrate**. Detailed experimental protocols for its analysis and evaluation are also presented to support research and development activities.

Chemical Structure and Properties

Cephalexin is a β -lactam antibiotic characterized by a cephem nucleus, a carboxyl group, and a pyridinium ring.^[1] It uniquely exists as a zwitterion at physiological pH.^[1] The hydrate form enhances its water solubility and stability.^[2]

Chemical Structure:

- IUPAC Name: (6R,7R)-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate^[3]

- Molecular Formula (Hydrate): $C_{19}H_{19}N_3O_5S_2$
- CAS Number (Hydrate): 102039-86-1[4]

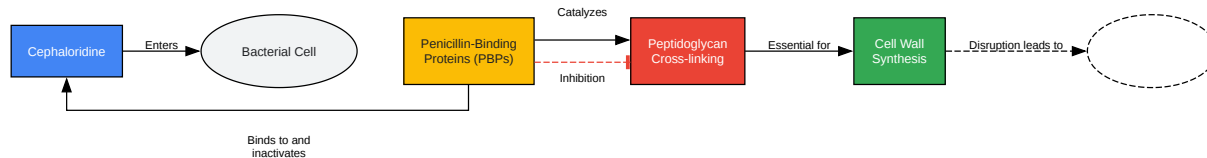
Physicochemical Properties of Cephaloridine:

Property	Value	Reference(s)
Molecular Weight (Anhydrous)	415.48 g/mol	[1]
Molecular Weight (Hydrate)	433.50 g/mol	[4]
Melting Point	184 °C	
pKa	3.2	
Solubility	Soluble in water (>20 g/L at 21 °C). Practically insoluble in most organic solvents.	[5]
Appearance	Crystals	
Optical Rotation	$[\alpha]_D +47.7^\circ$ (c = 1.25 in water)	
UV max	239 nm (ϵ 15160), 252 nm (ϵ 13950)	

Stability: Aqueous solutions of Cephaloridine (20% w/v) are stable for four weeks at 4°C when protected from light.[5] Exposure to sunlight can cause discoloration.

Mechanism of Action

Cephaloridine exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] [6] This process is initiated by the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis.[4][6] The inactivation of PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[4][6]



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Cephaloridine.

Antibacterial Spectrum

Cephaloridine is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentrations (MICs) of Cephaloridine:

Bacterial Species	MIC ($\mu\text{g/mL}$)	Reference(s)
Staphylococcus aureus (penicillin-sensitive)	0.05 - 1	[4]
Staphylococcus aureus (penicillin-resistant)	0.05 - 1	[4]
Streptococcus pyogenes	0.05 - 1	[4]
Streptococcus pneumoniae	0.05 - 1	[4]
Corynebacterium diphtheriae	0.05 - 1	[4]
Clostridium septicum	0.05 - 1	[4]
Neisseria gonorrhoeae	≤ 10	[7]

Pharmacokinetics and Pharmacodynamics

Parameter	Value	Reference(s)
Absorption	Poorly absorbed from the GI tract; administered parenterally.	[6]
Protein Binding	10 - 20%	[6]
Half-life	60 - 90 minutes	[6]
Excretion	Approximately 75% is excreted unchanged in the urine, primarily via glomerular filtration.	[6]
Peak Plasma Concentration (0.5 g IM)	15 µg/mL	[6]
Peak Plasma Concentration (1 g IM)	30 µg/mL	[6]

Experimental Protocols

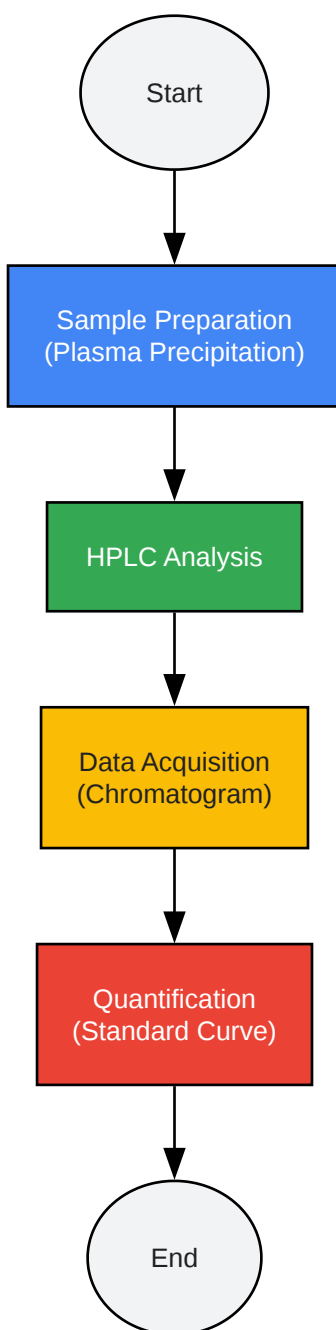
High-Performance Liquid Chromatography (HPLC) for Cephaloridine Analysis

This protocol describes a method for the quantification of Cephaloridine in plasma.[4]

Methodology:

- Sample Preparation:
 - To 100 µL of plasma, add 200 µL of cold methanol containing 0.1 M sodium acetate to precipitate proteins.
 - Vortex the mixture for 30 seconds.
 - Centrifuge at 10,000 x g for 5 minutes.
 - Collect the supernatant for analysis.

- Chromatographic Conditions:
 - Column: C-18 reverse-phase column.
 - Mobile Phase: A mixture of 0.01 M sodium acetate and acetonitrile-methanol. The exact ratio should be optimized for the specific column and system.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 254 nm.
 - Injection Volume: 20 μ L.
- Quantification:
 - Prepare a standard curve of Cephaloridine in drug-free plasma.
 - Quantify the concentration of Cephaloridine in the samples by comparing their peak areas to the standard curve.



[Click to download full resolution via product page](#)

Caption: HPLC analysis workflow for Cephaloridine.

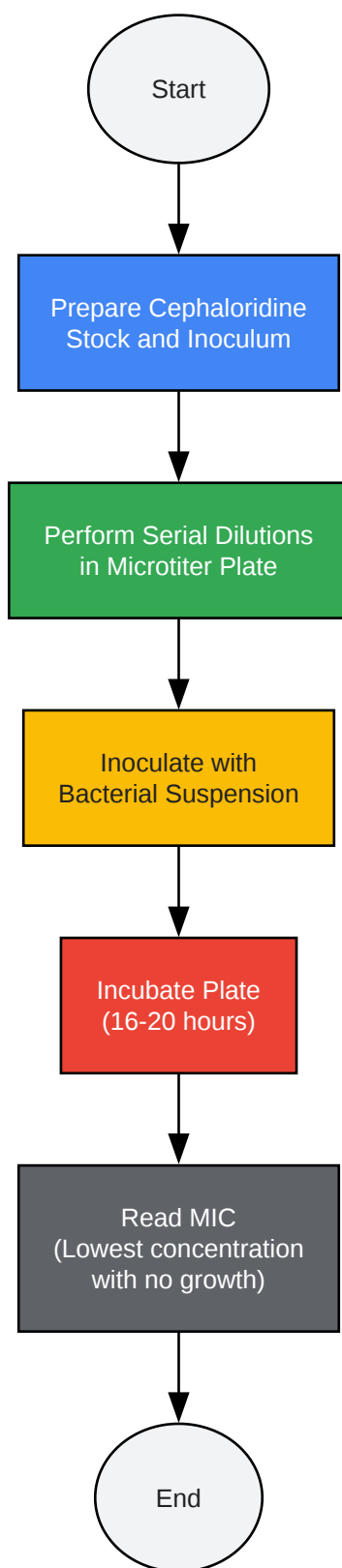
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of Cephaloridine against a bacterial strain.[\[1\]](#)[\[8\]](#)

Methodology:

- Preparation of Cephaloridine Stock Solution:
 - Prepare a stock solution of **Cephaloridine hydrate** in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1 mg/mL.
- Preparation of Bacterial Inoculum:
 - From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
 - Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
 - Dilute the adjusted inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5×10^5 CFU/mL.
- Serial Dilution in Microtiter Plate:
 - Add 100 μ L of sterile CAMHB to all wells of a 96-well microtiter plate.
 - Add 100 μ L of the Cephaloridine working solution (prepared from the stock to be twice the highest desired final concentration) to the first well of each row.
 - Perform a two-fold serial dilution by transferring 100 μ L from the first well to the second, and so on, down the row. Discard the final 100 μ L from the last well.
- Inoculation and Incubation:
 - Add 100 μ L of the diluted bacterial inoculum to each well, bringing the final volume to 200 μ L.
 - Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

- Incubate the plate at 35-37°C for 16-20 hours in ambient air.
- Reading the MIC:
 - The MIC is the lowest concentration of Cephaloridine at which there is no visible growth (turbidity) in the well.



[Click to download full resolution via product page](#)

Caption: Broth microdilution MIC testing workflow.

Conclusion

Cephaloridine hydrate remains a significant compound for research in the field of antibacterial agents. This guide has provided a detailed overview of its chemical and biological properties, along with standardized protocols for its analysis. The information presented herein is intended to serve as a valuable resource for scientists and professionals engaged in the development and evaluation of antimicrobial therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. jcp.bmj.com [jcp.bmj.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cephaloridine | C₁₉H₁₇N₃O₄S₂ | CID 5773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Agar dilution method for susceptibility testing of *Neisseria gonorrhoeae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- To cite this document: BenchChem. [Chemical structure and properties of Cephaloridine hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1423686#chemical-structure-and-properties-of-cephaloridine-hydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com